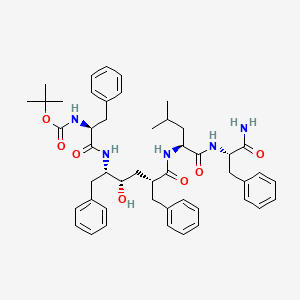
L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, hydroxyls, and phenyl rings. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- involves several steps. The synthetic route typically starts with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The subsequent steps involve the coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. The final deprotection step involves the removal of Boc groups under acidic conditions to yield the target compound .
Chemical Reactions Analysis
L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups, leading to the formation of substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amino acids and other fragments.
Scientific Research Applications
L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in studies related to enzyme-substrate interactions and protein folding.
Medicine: It serves as a model compound for drug development and testing, particularly in the design of peptide-based therapeutics.
Industry: The compound is employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
L-Phenylalaninamide, N-(5-((2-(((1,1-dimethylethoxy)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl)-L-leucyl-, (2R-(2R*,4S*,5S*(S*)))- can be compared with other similar compounds, such as:
L-Phenylalanine: A simpler amino acid derivative that serves as a precursor for the synthesis of more complex peptides.
L-Leucyl-L-phenylalanine: A dipeptide with similar structural features but lacking the extensive functionalization seen in the target compound.
N-Boc-L-phenylalanine: A protected amino acid used in peptide synthesis, similar to the initial protected form of the target compound.
These comparisons highlight the uniqueness of the target compound in terms of its structural complexity and functional diversity.
Properties
CAS No. |
132565-30-1 |
|---|---|
Molecular Formula |
C48H61N5O7 |
Molecular Weight |
820.0 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S,3S,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C48H61N5O7/c1-32(2)26-40(45(57)51-39(43(49)55)29-35-22-14-8-15-23-35)52-44(56)37(27-33-18-10-6-11-19-33)31-42(54)38(28-34-20-12-7-13-21-34)50-46(58)41(30-36-24-16-9-17-25-36)53-47(59)60-48(3,4)5/h6-25,32,37-42,54H,26-31H2,1-5H3,(H2,49,55)(H,50,58)(H,51,57)(H,52,56)(H,53,59)/t37-,38+,39+,40+,41+,42+/m1/s1 |
InChI Key |
OKLXJRBROSFVFX-RUPQPXQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



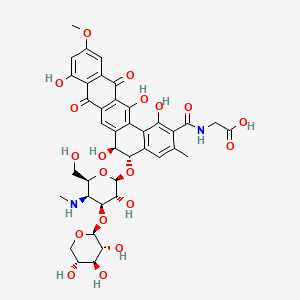
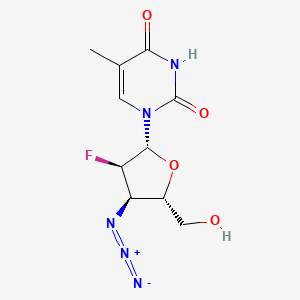
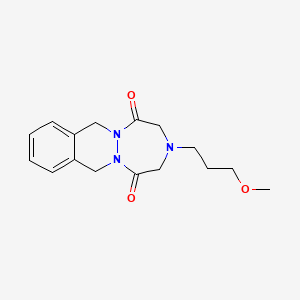
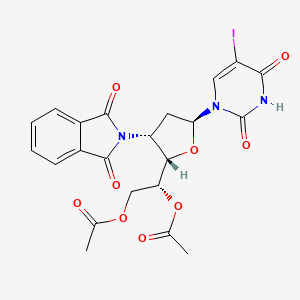
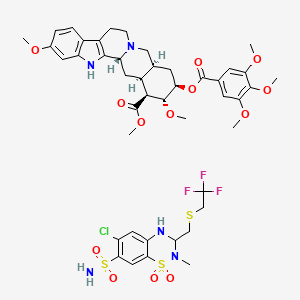
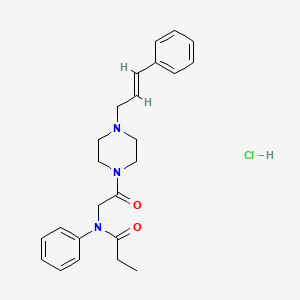

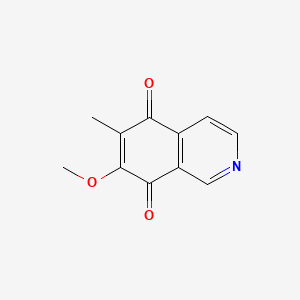
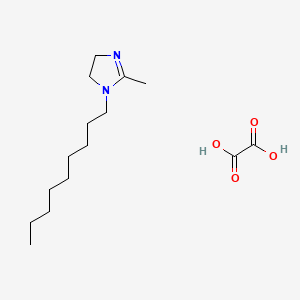
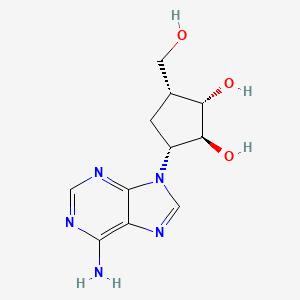

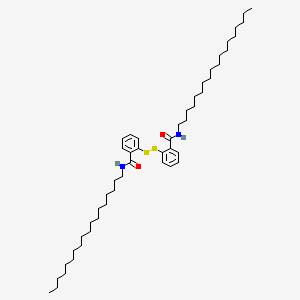
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
